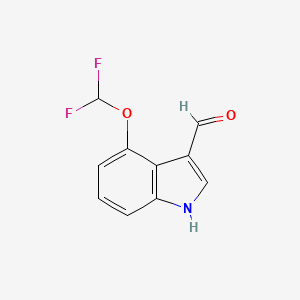
4-(difluoromethoxy)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-difluoromethoxy-3-hydroxybenzaldehyde.
O-Alkylation: The hydroxyl group of the starting material is alkylated using an appropriate alkylating agent.
Oxidation: The alkylated product is then oxidized to introduce the aldehyde group.
Cyclization: The oxidized product undergoes cyclization to form the indole ring structure.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using efficient catalysts and reaction conditions to maximize yield and purity. Commonly used catalysts include transition metal catalysts, and the reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts
Major Products Formed
Oxidation: Formation of 4-(difluoromethoxy)-1H-indole-3-carboxylic acid.
Reduction: Formation of 4-(difluoromethoxy)-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced
Scientific Research Applications
4-(Difluoromethoxy)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
- 4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde
Uniqueness
4-(Difluoromethoxy)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the difluoromethoxy group. This combination enhances its chemical stability and biological activity compared to other similar compounds. The indole ring structure is known for its wide range of biological activities, and the difluoromethoxy group further enhances these properties by increasing the compound’s lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H7F2NO2 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-7-9(8)6(5-14)4-13-7/h1-5,10,13H |
InChI Key |
KASOLNMDGBJMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)C(=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















